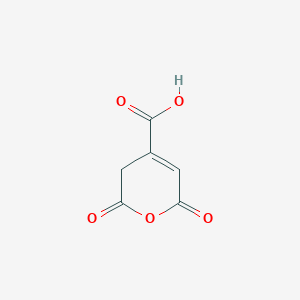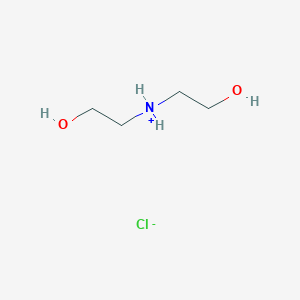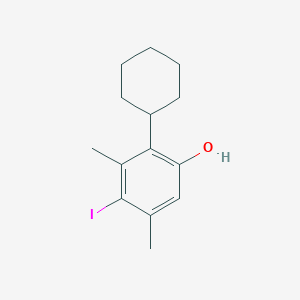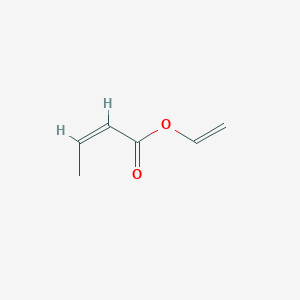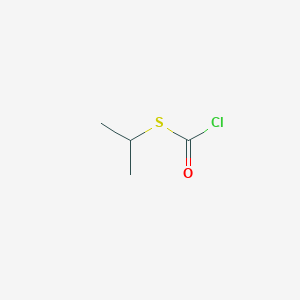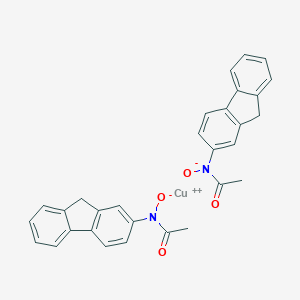
Sulfanylidenebismuth
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylidenebismuth is a compound that has been extensively studied in scientific research due to its unique properties. It belongs to the class of organobismuth compounds, which are known for their potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. Sulfanylidenebismuth has also been found to exhibit significant biological activity, making it a promising candidate for drug development. In
作用機序
The mechanism of action of sulfanylidenebismuth is not fully understood. However, it is believed to act by binding to target enzymes or receptors and altering their activity. It has also been suggested that sulfanylidenebismuth may induce apoptosis in cancer cells by activating the intrinsic pathway.
生化学的および生理学的効果
Sulfanylidenebismuth has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in Alzheimer's disease.
実験室実験の利点と制限
Sulfanylidenebismuth has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be a highly effective catalyst for various reactions. It also exhibits significant biological activity, making it a promising candidate for drug development.
However, sulfanylidenebismuth also has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has limited solubility in water, which can make it challenging to study its biological activity.
将来の方向性
There are several future directions for research on sulfanylidenebismuth. One potential direction is to explore its applications in drug development. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
Another potential direction is to study its mechanism of action in more detail. Understanding how sulfanylidenebismuth interacts with target enzymes and receptors could provide valuable insights into its biological activity and potential therapeutic applications.
Finally, there is also potential for further research on the synthesis and catalytic properties of sulfanylidenebismuth. It has been found to be an effective catalyst for various reactions, and further studies could help to optimize its catalytic activity and expand its applications in organic synthesis and catalysis.
Conclusion:
Sulfanylidenebismuth is a compound that has been extensively studied for its unique properties and potential applications in various fields. It exhibits significant biological activity, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its catalytic properties. Overall, sulfanylidenebismuth represents an exciting area of research with significant potential for future discoveries.
合成法
Sulfanylidenebismuth can be synthesized by reacting bismuth trioxide with thioacetic acid in the presence of a reducing agent such as zinc dust. The reaction proceeds through the formation of bismuth thioacetate, which is then reduced to sulfanylidenebismuth.
科学的研究の応用
Sulfanylidenebismuth has been extensively studied for its potential applications in organic synthesis and catalysis. It has been found to be an effective catalyst for various reactions such as the Michael addition, aldol condensation, and Diels-Alder reaction. It has also been used as a chiral catalyst for asymmetric synthesis.
In addition to its applications in organic synthesis, sulfanylidenebismuth has also been found to exhibit significant biological activity. It has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
CAS番号 |
11104-47-5 |
|---|---|
製品名 |
Sulfanylidenebismuth |
分子式 |
BiS |
分子量 |
241.05 g/mol |
IUPAC名 |
sulfanylidenebismuth |
InChI |
InChI=1S/Bi.S |
InChIキー |
RBWFXUOHBJGAMO-UHFFFAOYSA-N |
SMILES |
S=[Bi] |
正規SMILES |
S=[Bi] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



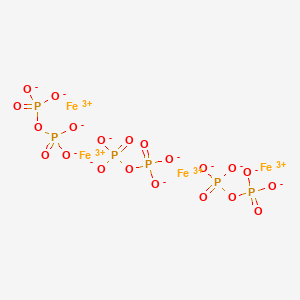
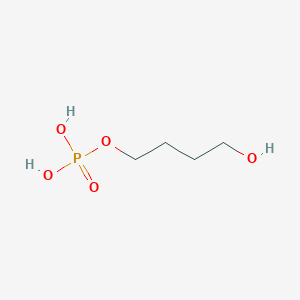
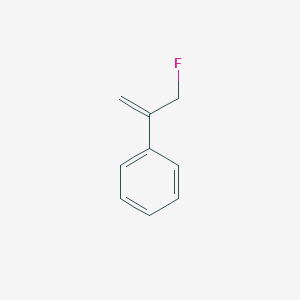
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

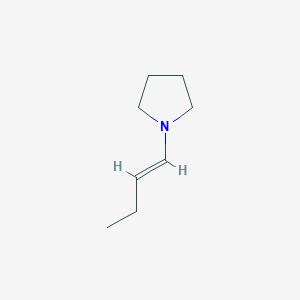
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
